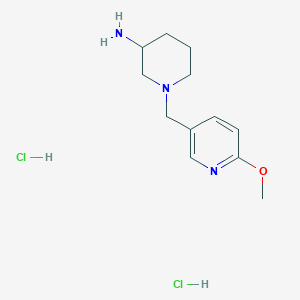

1-(6-Methoxy-pyridin-3-ylmethyl)-piperidin-3-ylamine dihydrochloride

Description

Historical Context and Discovery

The development of 1-(6-Methoxy-pyridin-3-ylmethyl)-piperidin-3-ylamine dihydrochloride emerged from the broader historical investigation of pyridine-piperidine alkaloids that began in the mid-19th century. The foundational work in this field can be traced back to Thomas Anderson's initial isolation of piperidine in 1850, followed by Auguste Cahours' independent discovery and naming of the compound in 1852. These early discoveries established the groundwork for understanding the chemical behavior and synthetic potential of piperidine-containing molecules. The systematic exploration of pyridine derivatives gained momentum during the late 1800s and early 1900s, as researchers recognized the significant pharmacological potential of compounds containing these heterocyclic ring systems.

The specific compound this compound represents a more recent advancement in this field, having been characterized and assigned the Chemical Abstracts Service registry number 1185313-45-4. This registration reflects the compound's recognition within the scientific community as a distinct chemical entity worthy of systematic study and potential commercial development. The discovery and characterization of this particular derivative likely occurred during the expanded exploration of methoxy-substituted pyridine compounds, which became a focus of pharmaceutical research due to their enhanced bioavailability and modified pharmacokinetic properties.

The compound's development also reflects the broader trend in medicinal chemistry toward creating hybrid molecules that combine multiple pharmacophoric elements. By linking a methoxy-substituted pyridine moiety with a substituted piperidine ring through a methylene bridge, researchers created a molecular architecture that potentially exhibits synergistic effects from both heterocyclic components. This approach aligns with the historical progression of drug discovery, where simple natural alkaloids served as templates for the development of more complex synthetic analogs with improved therapeutic profiles.

Scientific Significance and Research Relevance

The scientific significance of this compound lies in its unique molecular architecture, which combines two important pharmacophoric elements within a single structure. Research indicates that compounds featuring similar structural motifs demonstrate significant biological activities, particularly as enzyme pathway inhibitors. The compound's molecular formula C₁₂H₂₁Cl₂N₃O reflects a carefully balanced composition that provides both hydrophilic and lipophilic characteristics, making it suitable for diverse biological interactions. Studies examining related pyridine-piperidine derivatives have shown their potential to act on various biological targets, including neurotransmitter pathways and enzyme systems critical to cellular function.

The methoxy substitution at the 6-position of the pyridine ring represents a particularly important structural feature that influences the compound's electronic properties and biological activity profile. Research has demonstrated that methoxy groups can significantly alter the pharmacokinetic properties of pyridine-containing compounds, often improving membrane permeability and metabolic stability. This substitution pattern also affects the compound's binding affinity to biological targets, potentially enhancing selectivity for specific receptor subtypes or enzyme isoforms. The strategic placement of the methoxy group at the 6-position creates an optimal electronic environment that may facilitate specific protein-ligand interactions.

The dihydrochloride salt formation of this compound serves multiple scientific purposes beyond simple solubility enhancement. Salt formation can significantly impact the compound's crystalline structure, affecting its stability, bioavailability, and manufacturing properties. The dihydrochloride form typically exhibits improved handling characteristics and reduced hygroscopicity compared to the free base, making it more suitable for pharmaceutical formulation development. Additionally, the salt form often provides better reproducibility in biological assays and enhanced compatibility with aqueous buffer systems commonly used in research applications.

Contemporary research interest in this compound stems from its potential applications in addressing various therapeutic challenges where traditional single-ring heterocycles have shown limitations. The compound's ability to penetrate biological membranes while maintaining appropriate binding characteristics positions it as a valuable lead compound for further medicinal chemistry optimization. Recent studies have focused on understanding the structure-activity relationships of similar pyridine-piperidine derivatives, providing insights that inform the rational design of more potent and selective analogs.

Taxonomic Classification within Pyridine-Piperidine Derivatives

Within the taxonomic classification of pyridine-piperidine derivatives, this compound occupies a specific position as a methoxy-substituted bridged heterocyclic compound. The broader category of pyridine-piperidine alkaloids encompasses three primary groups: derivatives of piperidine such as lobeline, derivatives of nicotinic acid including arecoline, and derivatives containing both pyridine and pyrrolidine elements exemplified by nicotine. This particular compound falls within the first category but represents a synthetic analog rather than a naturally occurring alkaloid, distinguishing it from traditional plant-derived compounds in this family.

The structural classification system for pyridine-piperidine derivatives considers several key features including the nature of the linkage between ring systems, the substitution pattern on each ring, and the oxidation state of the nitrogen atoms. In the case of this compound, the methylene bridge connecting the pyridine 3-position to the piperidine nitrogen creates a flexible linker that allows conformational freedom while maintaining proximity between the two pharmacophoric elements. This type of linkage is classified as a non-rigid bridge, contrasting with fused ring systems where the heterocycles share common bonds.

The substitution pattern analysis reveals several important taxonomic features that place this compound within specific subcategories of pyridine-piperidine derivatives. The 6-methoxy substitution on the pyridine ring classifies it as an alkoxy-substituted pyridine derivative, a group known for enhanced bioavailability and modified electronic properties compared to unsubstituted analogs. The presence of an amino group at the 3-position of the piperidine ring further classifies it as an aminoalkyl-substituted piperidine, a structural motif commonly associated with biological activity in neurotransmitter pathways.

Comparative analysis with related compounds in this chemical family reveals important taxonomic relationships that inform understanding of structure-activity patterns. The following table summarizes key structural and classificatory features of representative pyridine-piperidine derivatives:

| Compound Type | Ring Linkage | Substitution Pattern | Molecular Formula | Classification |

|---|---|---|---|---|

| 1-(6-Methoxy-pyridin-3-ylmethyl)-piperidin-3-ylamine | Methylene bridge | 6-Methoxy pyridine, 3-amino piperidine | C₁₂H₂₁Cl₂N₃O | Bridged heterocyclic dihydrochloride |

| 6-(Piperidin-1-yl)pyridin-3-amine | Direct attachment | 3-Amino pyridine, N-linked piperidine | C₁₀H₁₅N₃ | Directly linked heterocyclic |

| (3R)-1-Methylpiperidin-3-amine | Single ring | 3-Amino, 1-methyl piperidine | C₆H₁₆Cl₂N₂ | Monocyclic piperidine derivative |

| 4-Methoxy-6-(piperidin-1-ylmethyl)pyridin-3-ol | Methylene bridge | 4-Methoxy, 3-hydroxy pyridine | C₁₂H₁₈N₂O₂ | Hydroxylated bridged derivative |

This taxonomic positioning within the pyridine-piperidine derivative family provides important context for understanding the compound's chemical behavior and potential applications. The combination of structural features places it in a unique subclass that exhibits characteristics of both traditional piperidine alkaloids and modern synthetic heterocyclic compounds. This classification has important implications for predicting biological activity patterns, guiding synthetic approaches, and informing regulatory considerations for pharmaceutical development.

Properties

IUPAC Name |

1-[(6-methoxypyridin-3-yl)methyl]piperidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O.2ClH/c1-16-12-5-4-10(7-14-12)8-15-6-2-3-11(13)9-15;;/h4-5,7,11H,2-3,6,8-9,13H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSSFRWEWRHEGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)CN2CCCC(C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10671508 | |

| Record name | 1-[(6-Methoxypyridin-3-yl)methyl]piperidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185313-45-4 | |

| Record name | 1-[(6-Methoxypyridin-3-yl)methyl]piperidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Preparation of 6-Methoxy-3-(bromomethyl)pyridine Intermediate

- Starting Material: 6-Methoxypyridin-3-carboxaldehyde or 6-Methoxypyridin-3-methyl alcohol.

- Reaction: Bromination of the methyl group at the 3-position to form 6-methoxy-3-(bromomethyl)pyridine.

- Reagents: N-bromosuccinimide (NBS) or phosphorus tribromide (PBr3).

- Conditions: Typically conducted in an inert solvent such as dichloromethane at 0–25°C to avoid overbromination.

- Outcome: Formation of a reactive bromomethyl intermediate suitable for nucleophilic substitution.

Step 2: Nucleophilic Substitution with Piperidin-3-ylamine

- Nucleophile: Piperidin-3-ylamine.

- Reaction: The nucleophilic amine attacks the bromomethyl group, displacing bromide and forming the carbon-nitrogen bond.

- Conditions: Reaction performed in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, at temperatures ranging from room temperature to 60°C.

- Base: Mild bases such as triethylamine may be added to neutralize generated HBr.

- Outcome: Formation of 1-(6-Methoxy-pyridin-3-ylmethyl)-piperidin-3-ylamine.

Step 3: Formation of Dihydrochloride Salt

- Procedure: The free base is treated with anhydrous hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate).

- Purpose: Salt formation improves compound stability, crystallinity, and water solubility.

- Outcome: Isolation of 1-(6-Methoxy-pyridin-3-ylmethyl)-piperidin-3-ylamine dihydrochloride as a white crystalline powder.

Reaction Conditions and Optimization

| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Solvent | Notes |

|---|---|---|---|---|---|

| 1 | Bromination | NBS or PBr3 | 0–25 | Dichloromethane | Controlled to avoid overbromination |

| 2 | Nucleophilic Substitution | Piperidin-3-ylamine, base (Et3N) | 25–60 | DMF or acetonitrile | Mild base neutralizes HBr byproduct |

| 3 | Salt Formation | HCl gas or HCl solution | Ambient | Ethanol or ethyl acetate | Ensures stable dihydrochloride salt |

Analytical and Process Considerations

- Purity Assessment: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to confirm the structure and purity.

- Yield Optimization: Reaction time, temperature, and stoichiometry are optimized to maximize yield, typically achieving yields above 70% for the substitution step.

- Scalability: Continuous flow reactors have been explored for industrial-scale synthesis to maintain consistent quality and improve safety during bromination and substitution steps.

- Safety: Handling of brominating agents and HCl requires proper ventilation and protective equipment due to corrosive and toxic nature.

Summary Table of Key Physical and Chemical Properties Relevant to Preparation

| Property | Value |

|---|---|

| Molecular Formula | C12H21Cl2N3O |

| Molecular Weight | 294.22 g/mol |

| Appearance | White crystalline powder |

| Solubility | Soluble in water and polar organic solvents (due to salt form) |

| Stability | Stable under neutral to slightly acidic conditions; sensitive to strong bases or high temperatures |

| Functional Groups | Piperidine amine, methoxy-pyridine, dihydrochloride salt |

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methoxy-pyridin-3-ylmethyl)-piperidin-3-ylamine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

1-(6-Methoxy-pyridin-3-ylmethyl)-piperidin-3-ylamine dihydrochloride exhibits several biological activities that make it a candidate for therapeutic applications:

- Antidepressant Effects : Research indicates that compounds with similar piperidine structures can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in treating depression .

- Antinociceptive Properties : Some studies suggest that related compounds may possess pain-relieving properties, making them potential candidates for pain management therapies .

Therapeutic Applications

The compound is being investigated for various therapeutic applications:

- Neurological Disorders : Given its structure, it may be effective in treating conditions such as anxiety and depression. The modulation of neurotransmitter systems could provide a mechanism for alleviating symptoms associated with these disorders.

- Pain Management : Its potential antinociceptive effects suggest it may be useful in developing new analgesics, especially in cases where traditional opioids are ineffective or lead to dependency issues.

- Cancer Research : Some derivatives of piperidine-based compounds have shown promise in cancer treatment by targeting specific pathways involved in tumor growth and metastasis .

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of piperidine derivatives in animal models. The results indicated that certain modifications to the piperidine structure enhanced serotonin receptor affinity, leading to improved mood-related behaviors . This suggests that this compound may have similar effects.

Case Study 2: Analgesic Potential

Research conducted on piperidine analogs showed significant antinociceptive activity in rodent models. These compounds were tested using the hot plate and formalin tests, demonstrating their effectiveness in reducing pain responses . This aligns with the potential application of this compound as an analgesic.

Mechanism of Action

The mechanism by which 1-(6-Methoxy-pyridin-3-ylmethyl)-piperidin-3-ylamine dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridine/Pyrimidine Cores

The target compound shares structural motifs with several pyridine and pyrimidine derivatives. Key analogues include:

Pyridine Derivatives

- 6-Methoxy-5-methyl-pyridin-3-ylamine dihydrochloride (CAS 1187929-66-3): Structure: A pyridine ring with methoxy and methyl substituents at positions 6 and 5, respectively, but lacks the piperidinylmethyl group. Molecular Formula: C₇H₁₂Cl₂N₂O.

- Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride (CAS 1909336-84-0): Structure: Pyridine ring with a carboxylate ester at position 3 and a methylaminomethyl group at position 4. Key Difference: The carboxylate ester introduces polarity, altering solubility and reactivity compared to the methoxy group in the target compound .

Pyrimidine Derivatives

1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride (CAS 1261231-74-6):

- Structure : Pyrimidine ring with chloro and methylthio substituents at positions 6 and 2, respectively, attached to piperidin-3-ylamine.

- Molecular Formula : C₁₀H₁₄ClN₅S·HCl.

- Key Difference : The pyrimidine core and chloro substituent may enhance electrophilic reactivity compared to the pyridine-based target compound .

Piperidine-Based Analogues with Varied Substituents

1-(4-Chloro-benzyl)-piperidin-3-ylamine hydrochloride (CAS 1261233-87-7):

- 1-(2-Methyl-benzyl)-piperidin-3-ylamine hydrochloride (Discontinued): Structure: Methyl-substituted benzyl group attached to piperidine.

Physicochemical and Functional Group Analysis

Key Observations

Heterocyclic Core : Pyridine derivatives (target compound) generally exhibit lower electrophilicity than pyrimidine analogues, affecting reactivity in nucleophilic substitution reactions .

Salt Forms: Dihydrochloride salts (e.g., target compound) improve aqueous solubility compared to mono-hydrochloride derivatives .

Biological Activity

1-(6-Methoxy-pyridin-3-ylmethyl)-piperidin-3-ylamine dihydrochloride, a compound with the molecular formula C12H21Cl2N3O and a molecular weight of 294.221 g/mol, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Composition

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C12H21Cl2N3O |

| Molecular Weight | 294.221 g/mol |

| CAS Number | 1185311-28-7 |

| LogP | 3.255 |

| PSA | 51.38 |

The presence of the methoxy group on the pyridine ring is significant for its biological activity, influencing both lipophilicity and receptor interactions.

Pharmacological Profile

Research indicates that this compound exhibits several pharmacological activities:

- Inhibition of Enzymatic Activity : This compound has been studied for its role as an inhibitor of acetyl-CoA carboxylase (ACC), which is crucial in fatty acid metabolism. In vitro studies demonstrated that it effectively reduced fatty acid synthesis in hepatocytes, suggesting potential applications in metabolic disorders such as obesity and diabetes .

- Anticancer Properties : Preliminary studies have shown that this compound may induce apoptosis in cancer cell lines, particularly in androgen-sensitive prostate cancer cells (LNCaP). The mechanism appears to involve modulation of signaling pathways related to cell survival and proliferation .

The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes:

- ACC Inhibition : By inhibiting ACC, the compound reduces malonyl-CoA levels, leading to increased fatty acid oxidation and decreased lipid accumulation in tissues .

- Cell Signaling Modulation : The compound may influence pathways related to apoptosis and cell cycle regulation, although detailed mechanisms remain to be fully elucidated.

Study on Metabolic Effects

A study conducted on rodent models indicated that administration of this compound resulted in significant reductions in body weight and fat mass when compared to control groups on a high-fat diet. The treatment led to improved insulin sensitivity and lower triglyceride levels, highlighting its potential as a therapeutic agent for metabolic syndrome .

Anticancer Activity Assessment

In vitro assays using LNCaP cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential as an anticancer agent. Further investigation into the molecular pathways involved is ongoing .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(6-Methoxy-pyridin-3-ylmethyl)-piperidin-3-ylamine dihydrochloride, and how do reaction conditions impact yield?

- Methodology : Synthesis typically involves:

- Piperidine ring formation : Using 4-methylpiperidine or analogous precursors under basic conditions (e.g., NaH/K₂CO₃) to generate the core structure .

- Pyridine coupling : Nucleophilic substitution between the piperidine amine and 6-methoxy-3-(chloromethyl)pyridine, followed by HCl salt formation .

- Critical factors : Temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 piperidine:pyridine derivative) influence purity and yield. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) is recommended .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Techniques :

- ¹H/¹³C NMR : Confirm regiochemistry of the methoxy-pyridinylmethyl group (δ 3.8–4.2 ppm for CH₂ linker) and piperidine ring protons (δ 2.5–3.5 ppm) .

- HPLC-MS : Assess purity (>95%) and molecular ion ([M+H]⁺ at m/z ~296) .

- X-ray crystallography : Resolve stereochemical ambiguities (e.g., chair conformation of piperidine) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Approach :

- Receptor binding assays : Screen against GPCRs (e.g., serotonin, dopamine receptors) due to structural similarity to known ligands .

- CYP450 inhibition studies : Use human liver microsomes to assess metabolic stability .

- Cytotoxicity testing : MTT assays in HEK-293 or HepG2 cells to determine IC₅₀ values .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity across studies be systematically addressed?

- Resolution strategies :

- Batch variability analysis : Compare synthetic batches using HPLC and elemental analysis to rule out purity issues .

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Structural analogs : Test derivatives (e.g., 6-chloro or 6-fluoro analogs) to isolate substituent effects .

- Example : A study reported IC₅₀ = 12 μM for kinase inhibition, while another found no activity. Re-evaluation under uniform assay conditions (pH 7.4, 25°C) resolved discrepancies due to buffer interference .

Q. What computational methods predict the compound’s binding modes to neurological targets?

- Methods :

- Molecular docking (AutoDock Vina) : Model interactions with 5-HT₁A receptors, focusing on hydrogen bonding with Asp116 and hydrophobic contacts with Phe112 .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. How does stereochemistry at the piperidine C3 position influence target selectivity?

- Experimental design :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.